N-(4-bromophenyl)-4-iodobenzamide
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Overview
Description
N-(4-bromophenyl)-4-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom on the phenyl ring and an iodine atom on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-iodobenzamide typically involves the condensation of 4-bromoaniline with 4-iodobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
N-(4-bromophenyl)-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-iodobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-chlorobenzamide
- N-(4-bromophenyl)-4-fluorobenzamide
- N-(4-bromophenyl)-4-methylbenzamide
Uniqueness
N-(4-bromophenyl)-4-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens allows for versatile chemical modifications and enhances its potential in various applications .
Properties
Molecular Formula |
C13H9BrINO |
---|---|
Molecular Weight |
402.02 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-iodobenzamide |
InChI |
InChI=1S/C13H9BrINO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) |
InChI Key |
VUFPJPZKIMMOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)I |
Origin of Product |
United States |
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